2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
Descripción general
Descripción
OSI-420, also known as desmethyl erlotinib hydrochloride, is an active metabolite of erlotinib. Erlotinib is a potent small molecule inhibitor of the epidermal growth factor receptor tyrosine kinase. OSI-420 is primarily studied for its pharmacokinetic properties and its role in the metabolism of erlotinib .
Aplicaciones Científicas De Investigación
Chemistry
OSI-420 is used as a reagent in click chemistry due to its alkyne group, which allows it to undergo azide-alkyne cycloaddition reactions .
Biology and Medicine
OSI-420 is extensively studied for its pharmacokinetic properties and its role as an active metabolite of erlotinib. It is used in research to understand the metabolism and efficacy of erlotinib in treating various cancers, including non-small cell lung cancer and primary brain tumors .
Industry
In the pharmaceutical industry, OSI-420 is used to develop and optimize analytical methods for the quantification of erlotinib and its metabolites in biological samples .
Mecanismo De Acción
OSI-420 exerts its effects by inhibiting the tyrosine kinase domain of the epidermal growth factor receptor. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the epidermal growth factor receptor and its associated signaling pathways .
Análisis Bioquímico
Biochemical Properties
OSI-420 interacts with various enzymes and proteins, primarily EGFR tyrosine kinase . It inhibits the EGFR tyrosine kinase by competing with adenosine triphosphate (ATP) for its binding site on the intracellular domain of EGFR . This interaction disrupts the processes involved in cancer growth and development, including cell migration, proliferation, angiogenesis, and apoptosis .
Cellular Effects
OSI-420 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting EGFR tyrosine kinase, OSI-420 disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its anti-cancer effects .
Molecular Mechanism
The molecular mechanism of OSI-420 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . OSI-420 binds to the ATP-binding site of EGFR tyrosine kinase, inhibiting its activity and disrupting EGFR-mediated signaling pathways . This leads to changes in gene expression that result in decreased cell proliferation and increased apoptosis .
Temporal Effects in Laboratory Settings
The effects of OSI-420 change over time in laboratory settings . Studies have shown that the apparent clearances of OSI-420 were higher in younger patients compared to older patients . This suggests that the stability and degradation of OSI-420, as well as its long-term effects on cellular function, may vary depending on patient characteristics .
Dosage Effects in Animal Models
The effects of OSI-420 vary with different dosages in animal models . Studies have shown that the plasma levels of OSI-420 were significantly decreased in certain treatment groups . This suggests that the effects of OSI-420 may be dose-dependent, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
OSI-420 is involved in metabolic pathways that include interactions with various enzymes and cofactors . It is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5 . This metabolism can affect metabolic flux and metabolite levels .
Transport and Distribution
OSI-420 is transported and distributed within cells and tissues . It is primarily transported by organic anion transporting polypeptides (OATPs), which facilitate its cellular accumulation . The distribution of OSI-420 within cells and tissues can be affected by various factors, including the presence of transporters or binding proteins and its localization or accumulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of OSI-420 involves the demethylation of erlotinib. Erlotinib is synthesized from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one, which is prepared from commercially available 3,4-dihydroxy benzaldehyde. The compound is then reacted with thionyl chloride at reflux temperature to obtain 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline, which is further treated with 3-ethynylaniline in dimethylformamide to yield erlotinib hydrochloride .
Industrial Production Methods
Industrial production of OSI-420 follows similar synthetic routes as described above, with additional purification steps to ensure high purity and yield. High-performance liquid chromatography (HPLC) is commonly used for the separation and determination of process-related impurities in bulk drugs .
Análisis De Reacciones Químicas
Types of Reactions
OSI-420 undergoes various chemical reactions, including:
Oxidation: OSI-420 can be oxidized to form different metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Copper catalysts are used for azide-alkyne cycloaddition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the CuAAc reaction with azide groups forms triazole derivatives .
Comparación Con Compuestos Similares
Similar Compounds
OSI-413: Another active metabolite of erlotinib, which is an O-demethylated isomer.
Gefitinib: A similar epidermal growth factor receptor tyrosine kinase inhibitor used in cancer treatment.
Afatinib: Another tyrosine kinase inhibitor targeting the epidermal growth factor receptor.
Uniqueness
OSI-420 is unique due to its specific role as an active metabolite of erlotinib. It has distinct pharmacokinetic properties and contributes to the overall efficacy and safety profile of erlotinib in cancer treatment .
Propiedades
IUPAC Name |
2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOXOWNQZVIETJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596524 | |
Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
183320-51-6 | |
Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.